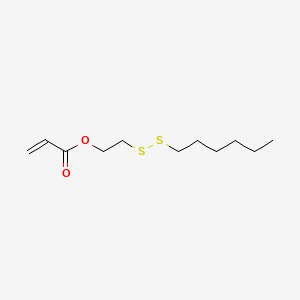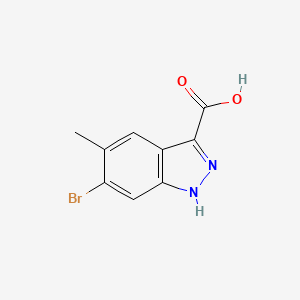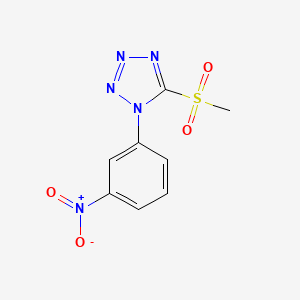
5-(Methylsulfonyl)-1-(3-nitrophenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfonyl)-1-(3-nitrophenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a methylsulfonyl group and a nitrophenyl group attached to the tetrazole ring
Preparation Methods
The synthesis of 5-(Methylsulfonyl)-1-(3-nitrophenyl)-1H-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-nitrobenzyl chloride and sodium azide.
Formation of Tetrazole Ring: The reaction between 3-nitrobenzyl chloride and sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), leads to the formation of the tetrazole ring.
Introduction of Methylsulfonyl Group:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(Methylsulfonyl)-1-(3-nitrophenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5-(Methylsulfonyl)-1-(3-aminophenyl)-1H-tetrazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Methylsulfonyl)-1-(3-nitrophenyl)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-1-(3-nitrophenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfonyl group may enhance the compound’s stability and solubility, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar compounds to 5-(Methylsulfonyl)-1-(3-nitrophenyl)-1H-tetrazole include other tetrazole derivatives, such as:
5-Phenyl-1H-tetrazole: Lacks the methylsulfonyl and nitrophenyl groups, resulting in different chemical properties and applications.
5-(Methylsulfonyl)-1H-tetrazole:
1-(3-Nitrophenyl)-1H-tetrazole: Lacks the methylsulfonyl group, affecting its stability and solubility.
Properties
Molecular Formula |
C8H7N5O4S |
|---|---|
Molecular Weight |
269.24 g/mol |
IUPAC Name |
5-methylsulfonyl-1-(3-nitrophenyl)tetrazole |
InChI |
InChI=1S/C8H7N5O4S/c1-18(16,17)8-9-10-11-12(8)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3 |
InChI Key |
VQPSWWOXOONPLK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=NN1C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


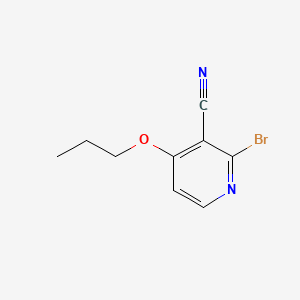
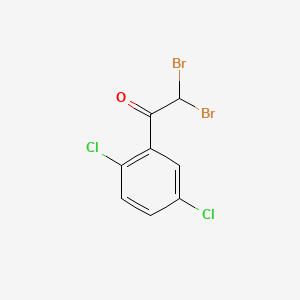
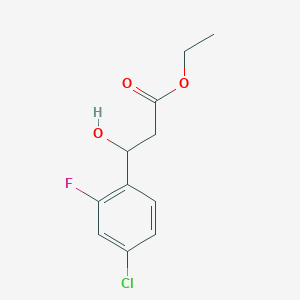
![3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B15335194.png)

![2-Methyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15335202.png)

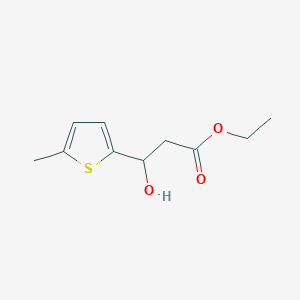
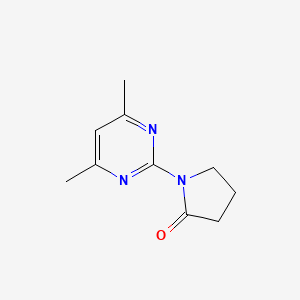

![(R)-2-[(S)-2-Aminopropanamido]propanoic Acid Hydrochloride](/img/structure/B15335231.png)
![[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride](/img/structure/B15335233.png)
